molecular formula C21H20N4O3 B11023275 2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide

2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11023275
M. Wt: 376.4 g/mol
InChI Key: RYRBBBHAGMDTKM-QGZVFWFLSA-N
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Description

2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a benzodiazepine core linked to an indole moiety

Preparation Methods

The synthesis of 2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The benzodiazepine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The indole moiety is then introduced via a coupling reaction, often using reagents such as indole-2-carboxylic acid derivatives. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The benzodiazepine core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects. The indole moiety may interact with various biological pathways, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives and indole-containing molecules. Compared to these, 2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is unique due to its combined structural features, which may confer distinct biological activities. Some similar compounds include:

  • Diazepam
  • Lorazepam
  • Indole-3-acetic acid

These compounds share structural similarities but differ in their specific functional groups and biological effects.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-(2-indol-1-ylethyl)acetamide

InChI

InChI=1S/C21H20N4O3/c26-19(22-10-12-25-11-9-14-5-1-4-8-18(14)25)13-17-21(28)23-16-7-3-2-6-15(16)20(27)24-17/h1-9,11,17H,10,12-13H2,(H,22,26)(H,23,28)(H,24,27)/t17-/m1/s1

InChI Key

RYRBBBHAGMDTKM-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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